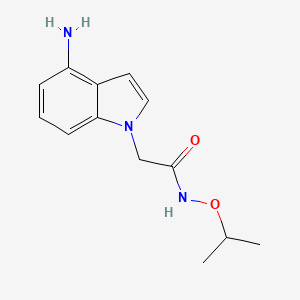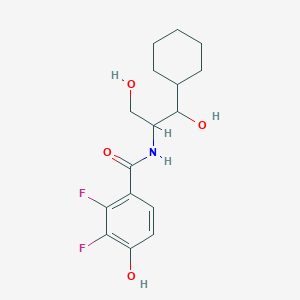![molecular formula C13H14F2N4O3S B7434949 4-(difluoromethylsulfonyl)-N-[[1-(oxetan-3-yl)triazol-4-yl]methyl]aniline](/img/structure/B7434949.png)
4-(difluoromethylsulfonyl)-N-[[1-(oxetan-3-yl)triazol-4-yl]methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(difluoromethylsulfonyl)-N-[[1-(oxetan-3-yl)triazol-4-yl]methyl]aniline, also known as DMSO-TAZ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a derivative of the well-known drug, sulfonylurea, and has been shown to possess various pharmacological properties that make it a promising candidate for the development of novel therapeutics.
Wirkmechanismus
The mechanism of action of 4-(difluoromethylsulfonyl)-N-[[1-(oxetan-3-yl)triazol-4-yl]methyl]aniline is not fully understood. However, studies have shown that the compound can activate the ATP-sensitive potassium channels in pancreatic beta cells, leading to an increase in insulin secretion. Additionally, this compound has been shown to inhibit the activity of the NF-κB signaling pathway, leading to a reduction in inflammation and cancer cell proliferation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that the compound can lower blood glucose levels, reduce inflammation, and inhibit cancer cell proliferation. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(difluoromethylsulfonyl)-N-[[1-(oxetan-3-yl)triazol-4-yl]methyl]aniline is its low toxicity profile, which makes it a safe compound to use in laboratory experiments. Additionally, the compound is relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(difluoromethylsulfonyl)-N-[[1-(oxetan-3-yl)triazol-4-yl]methyl]aniline. One area of interest is the development of this compound derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of novel drug delivery systems for this compound could improve its efficacy and reduce its toxicity.
Synthesemethoden
The synthesis of 4-(difluoromethylsulfonyl)-N-[[1-(oxetan-3-yl)triazol-4-yl]methyl]aniline involves a series of chemical reactions that have been optimized to yield high purity and high yield of the compound. The first step involves the reaction of 4-nitroaniline with difluoromethylsulfonyl chloride to form the intermediate compound, 4-(difluoromethylsulfonyl)aniline. This intermediate is then reacted with 1-(oxetan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde in the presence of a catalyst to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
4-(difluoromethylsulfonyl)-N-[[1-(oxetan-3-yl)triazol-4-yl]methyl]aniline has been extensively studied for its potential applications in the field of medicinal chemistry. One of the main areas of research has been its use as an antidiabetic agent. Studies have shown that this compound can lower blood glucose levels by stimulating insulin secretion from pancreatic beta cells. Additionally, this compound has been shown to possess anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel therapeutics for these conditions.
Eigenschaften
IUPAC Name |
4-(difluoromethylsulfonyl)-N-[[1-(oxetan-3-yl)triazol-4-yl]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N4O3S/c14-13(15)23(20,21)12-3-1-9(2-4-12)16-5-10-6-19(18-17-10)11-7-22-8-11/h1-4,6,11,13,16H,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAXVOVTKPDWNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)N2C=C(N=N2)CNC3=CC=C(C=C3)S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-Chloro-2-[(2-ethylpyrazol-3-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7434882.png)
![3-[6-[(5-Oxopyrrolidin-3-yl)methylcarbamoylamino]hexanoylamino]propanoic acid](/img/structure/B7434888.png)
![N-[2-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]oxypropan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7434898.png)
![N-[1-(furan-2-yl)-4-methoxybutan-2-yl]-1,6-naphthyridin-5-amine](/img/structure/B7434902.png)
![1-N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-methylpropane-1,2-diamine](/img/structure/B7434903.png)
![2-[1-(4-Pyrazin-2-ylpyrimidin-2-yl)piperidin-4-yl]oxan-3-amine](/img/structure/B7434909.png)
![5-(4-Cyclopropylsulfonylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B7434911.png)
![1-methyl-N-(1-methyl-5-oxo-4H-imidazol-2-yl)-4H-pyrrolo[3,2-b]pyrrole-5-carboxamide](/img/structure/B7434918.png)
![7-[2-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7434927.png)
![2-[3-(Hydroxymethyl)-1-(2-pyridin-4-ylquinazolin-4-yl)pyrrolidin-3-yl]ethanol](/img/structure/B7434935.png)

![Prop-2-enyl 3-[(9-cyclopropylpurin-6-yl)amino]piperidine-1-carboxylate](/img/structure/B7434961.png)
![3-methoxy-N-[1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethyl]benzamide](/img/structure/B7434967.png)